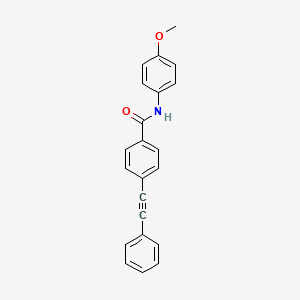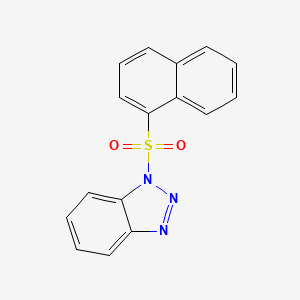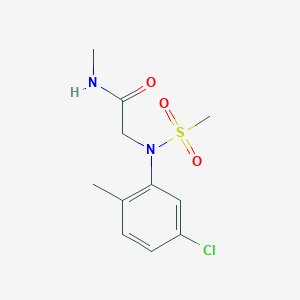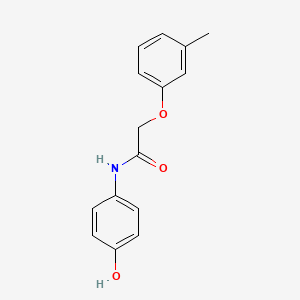![molecular formula C18H23N3O2S B5870826 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMPTU and belongs to the class of thiourea derivatives. DMPTU has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
科学研究应用
DMPTU has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antifungal, and antibacterial activities. DMPTU has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, DMPTU has been shown to possess antioxidant and anti-inflammatory properties.
作用机制
The exact mechanism of action of DMPTU is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. DMPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. DMPTU has also been shown to inhibit the activity of various bacterial and fungal enzymes.
Biochemical and Physiological Effects:
DMPTU has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. DMPTU has also been shown to possess antitumor, antifungal, and antibacterial activities. Additionally, DMPTU has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
DMPTU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. DMPTU also possesses a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also some limitations to the use of DMPTU in lab experiments. DMPTU can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of DMPTU is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of DMPTU. One direction is the development of new drugs based on DMPTU. DMPTU has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs. Another direction is the study of the exact mechanism of action of DMPTU. Understanding the mechanism of action of DMPTU may lead to the development of more effective drugs based on this compound. Finally, the study of the toxicology of DMPTU is an important direction for future research. Understanding the toxicology of DMPTU may help to determine the safe dosage and potential side effects of this compound.
合成方法
DMPTU can be synthesized using a two-step process. The first step involves the reaction between 3,4-dimethoxyphenethylamine and 4,6-dimethyl-2-pyridinecarboxaldehyde to form an intermediate product. The second step involves the reaction between the intermediate product and thiourea to form DMPTU.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-9-13(2)20-17(10-12)21-18(24)19-8-7-14-5-6-15(22-3)16(11-14)23-4/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDBXVIPWCWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)


![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
